molecular formula C11H14ClNO B15124460 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B15124460
M. Wt: 211.69 g/mol
InChI Key: CNNHZURIQGQQKW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine is an organic compound that features a tetrahydropyran ring substituted with a 2-chlorophenyl group and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with tetrahydropyran-4-amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
  • 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
  • 4-Aminotetrahydropyran

Uniqueness

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the 2-chlorophenyl and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-(2-chlorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2

InChI Key

CNNHZURIQGQQKW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2Cl)N

Origin of Product

United States

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